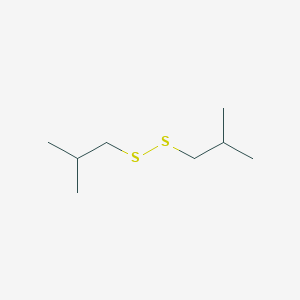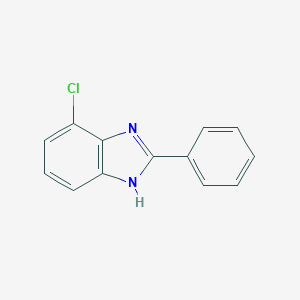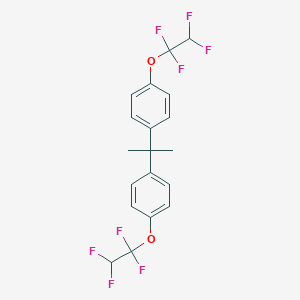
Dimethyl trans,trans-muconate
Übersicht
Beschreibung
Dimethyl trans,trans-muconate, also known as 2,4-Hexadienedioic acid, dimethyl ester, (E,E)-, is a chemical compound with the formula C8H10O4 . It is also referred to as trans,trans-Dimethyl muconate .
Synthesis Analysis
The synthesis of dialkyl muconates can be achieved via cross-metathesis . The Ru-catalyzed cross-coupling of sorbates with acrylates, which can be bio-derived, proceeds selectively to yield up to 41% di-ester muconates . The isomerization of cis,cis-dimethyl muconate (ccDMM) to the trans,trans-form (ttDMM) can be catalyzed by iodine .Molecular Structure Analysis
The crystal and molecular structures of dimethyl trans,trans-muconate have been determined from three-dimensional counter data taken at room temperature . The bond lengths, before and after correction for thermal vibration, are: C–C 1·450, 1·454; C=C 1·334, 1·341; C=O 1·203, 1·218; COC–OCH3 1·338, 1·347; CO–CH3 1·445, 1·449 Å .Chemical Reactions Analysis
The alkene functionality of the muconate monomers plays an important role in the enzyme catalysis mechanism . The rendered polyesters possessed excellent thermal stabilities and unreacted alkene functionality that can consecutively undergo chain extension, copolymerization, or act as an anchor for other functional groups .Physical And Chemical Properties Analysis
The crystal and molecular structures of dimethyl trans,trans-muconate have been determined from three-dimensional counter data taken at room temperature . The bond lengths, before and after correction for thermal vibration, are: C–C 1·450, 1·454; C=C 1·334, 1·341; C=O 1·203, 1·218; COC–OCH3 1·338, 1·347; CO–CH3 1·445, 1·449 Å .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis of Muconic Acid-Based Polymers
Dimethyl trans,trans-muconate is used in the enzymatic synthesis of muconic acid-based polymers . The utilization of carbon-neutral renewable resources for the production of polymers is crucial in modern green chemistry . An eco-friendly strategy uses enzyme catalysis to design biobased unsaturated (co)polyesters from muconic acid derivatives . This method is an attractive pathway for the production of well-defined unsaturated polyesters with minimum side reactions .
Production of Unsaturated Polyester Resins
The alkene functionality of the muconate monomers plays an important role in the enzyme catalysis mechanism . The rendered polyesters possess excellent thermal stabilities and unreacted alkene functionality that can consecutively undergo chain extension, copolymerization, or act as an anchor for other functional groups . These properties open new avenues in the fields of unsaturated polyester resins .
Photosensitive Coatings
The unreacted alkene functionality in the polyesters derived from Dimethyl trans,trans-muconate can be used in the production of photosensitive coatings . These coatings are used in a variety of applications, including the production of printed circuit boards and in the lithographic process .
Controlled Polymerization
The alkene functionality of the muconate monomers allows for controlled polymerization . This is confirmed by the unaffected alkene functionality, which enables the rendered polyesters for subsequent functionalization .
Mass Analysis and Detection
Dimethyl trans,trans-muconate is used in mass analysis and detection of the produced polymer microstructures . This is carried out on a Biosystems Voyager-DE PRO spectrometer in reflector/linear and positive mode at an acceleration voltage of 20 kV .
Sustainable Chemistry
The use of Dimethyl trans,trans-muconate aligns with the principles of sustainable chemistry . The use of carbon-neutral renewable resources for polymer synthesis is one of the most important endeavors in modern green chemistry .
Zukünftige Richtungen
The utilization of carbon-neutral renewable resources for the production of polymers is crucial in modern green chemistry . The enzyme-catalyzed polycondensation of two diesters with glycols of different lengths, despite the scarce yield, shows promising results . The obtained polymers showed interesting properties and look promising for several possible uses .
Eigenschaften
IUPAC Name |
dimethyl (2E,4E)-hexa-2,4-dienedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3+,6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYBXMZVYNWQAM-GGWOSOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl trans,trans-muconate | |
CAS RN |
1119-43-3, 1733-37-5 | |
| Record name | Dimethyl muconate, (E,E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl trans,trans-muconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIMETHYL 2,4-HEXADIENE-1,6-DIOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL MUCONATE, (E,E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2B8XTM21E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Dimethyl trans,trans-muconate interesting for studying cycloaddition reactions?
A1: Dimethyl trans,trans-muconate is a dienophile, meaning it readily participates in cycloaddition reactions with dienes. Its reactivity stems from its conjugated double bond system. A specific study investigated its reaction with Dispiro[2.2.2.2]deca-4,9-diene, a unique diene. This reaction, proceeding through a singlet diradical intermediate, was examined using Chemically Induced Dynamic Nuclear Polarization (CIDNP) to understand the reaction mechanism even in the absence of significant spatial separation of the radical intermediates. [, ]
Q2: What is significant about the crystal structure of Dimethyl trans,trans-muconate in relation to its photochemical reactivity?
A2: Research has shown that the solid-state photochemistry of Dimethyl trans,trans-muconate differs significantly from its close relatives, trans,trans-Muconic acid and its monomethyl ester. While the latter two, crystallizing with shortest cell axes of 4 Å, undergo photodimerization and oligomerization upon irradiation, Dimethyl trans,trans-muconate remains stable under similar conditions. This difference in reactivity is attributed to the fact that Dimethyl trans,trans-muconate does not adopt a crystal structure with a 4 Å shortest cell axis, highlighting the critical role of crystal packing in dictating solid-state reactivity. []
Q3: Can you elaborate on the structural details of Dimethyl trans,trans-muconate obtained from crystallographic studies?
A3: X-ray crystallography studies have provided a detailed picture of the Dimethyl trans,trans-muconate molecule. [] Key findings include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















